

Preclinical Profile of DG051: A Leukotriene A4 Hydrolase Inhibitor

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Compound of Interest

Compound Name: DG051

Cat. No.: B607089

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An In-depth Technical Guide for Researchers and Drug Development Professionals

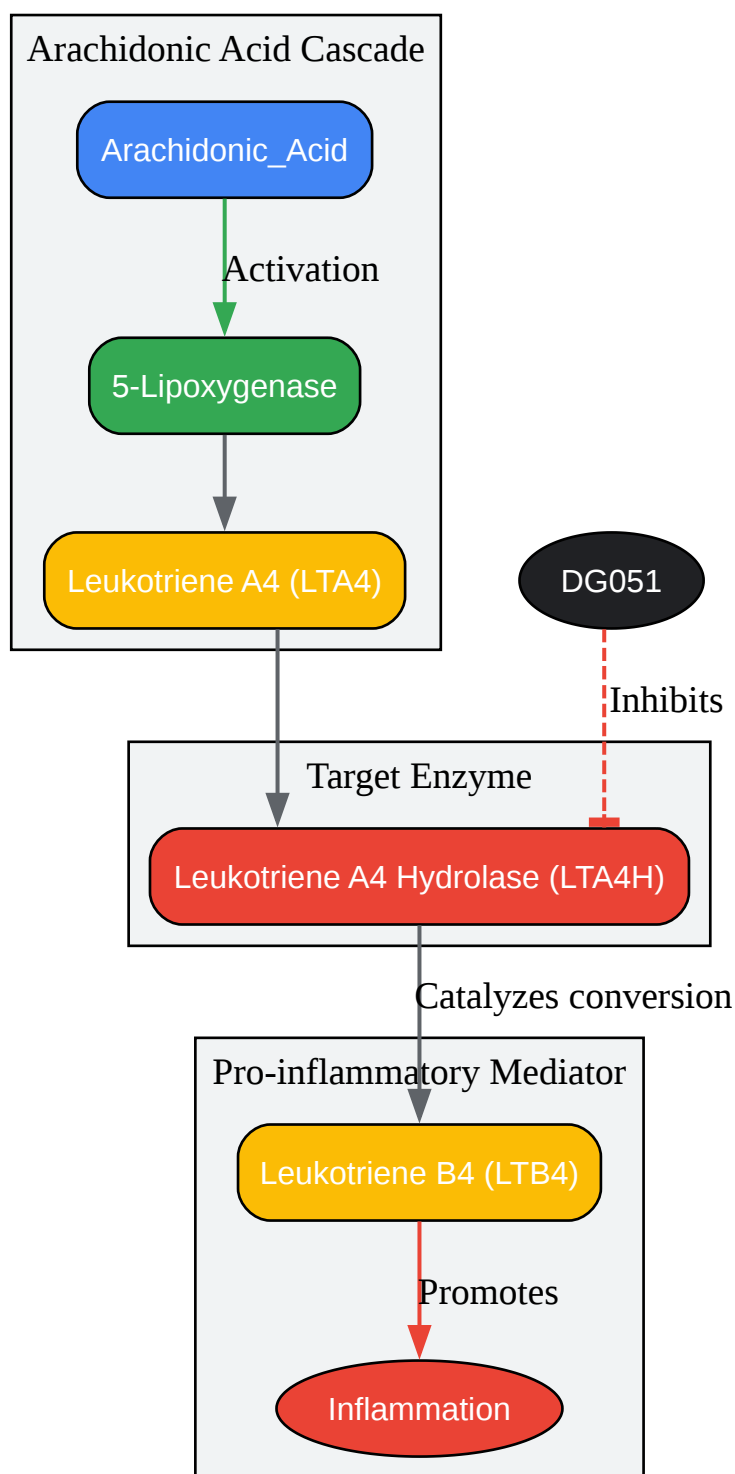
Introduction

DG051 is a potent and selective small-molecule inhibitor of leukotriene A4 hydrolase (LTA4H), an enzyme pivotal in the biosynthesis of the pro-inflammatory mediator leukotriene B4 (LTB4). [1][2][3][4] Developed by deCODE genetics, **DG051** was investigated as a novel therapeutic agent for the prevention of myocardial infarction.[5] This technical guide provides a comprehensive overview of the preclinical research on **DG051**, detailing its mechanism of action, target interaction, and available in vitro data. While extensive preclinical studies were conducted, much of the detailed in vivo efficacy and pharmacokinetic data remains proprietary. This guide, therefore, synthesizes publicly available information and presents representative experimental protocols to inform further research and development in this area.

Mechanism of Action and Target

DG051 targets leukotriene A4 hydrolase (LTA4H), a bifunctional zinc metalloenzyme that catalyzes the final and rate-limiting step in the production of LTB4 from leukotriene A4 (LTA4). [1][4] LTB4 is a potent chemoattractant for neutrophils and other immune cells, playing a critical role in the inflammatory cascade associated with various diseases, including cardiovascular conditions. By inhibiting LTA4H, **DG051** effectively reduces the production of LTB4, thereby mitigating the inflammatory response.[2][3]

The proposed signaling pathway for the action of **DG051** is illustrated below:



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Figure 1: Mechanism of action of **DG051** in the leukotriene pathway.

Quantitative Preclinical Data

The following table summarizes the available quantitative data for **DG051** from preclinical studies.

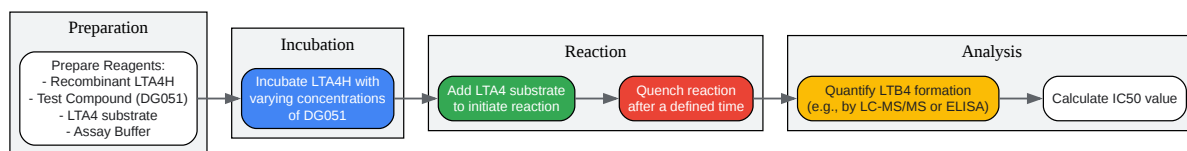
Parameter	Value	Species/System	Reference
Binding Affinity (Kd)	26 nM	Recombinant Human LTA4H	[3]
Aqueous Solubility	>30 mg/mL	N/A	[3]
Oral Bioavailability	>80%	Across preclinical species	[3]

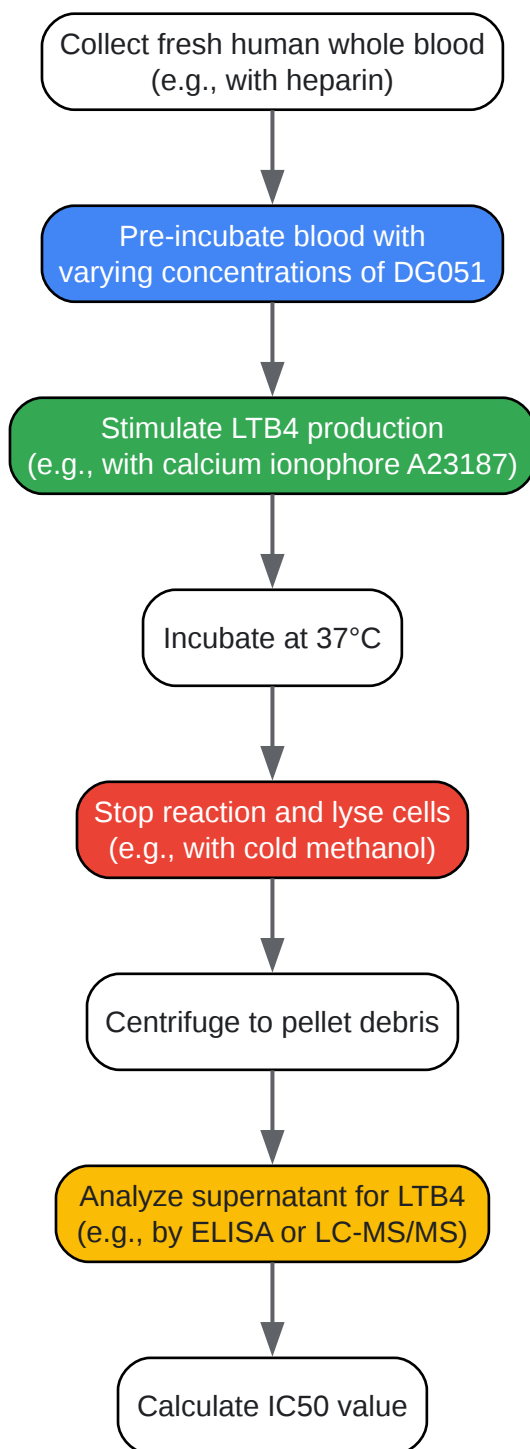
Experimental Protocols

Detailed experimental protocols for the preclinical evaluation of **DG051** have not been made publicly available. However, based on standard methodologies for assessing LTA4H inhibitors, representative protocols are provided below.

LTA4H Enzyme Inhibition Assay (Representative Protocol)

This protocol describes a method to determine the in vitro potency of a test compound, such as **DG051**, against recombinant human LTA4H.





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